molecular formula C22H22FN9O B3398629 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1021257-02-2

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B3398629
CAS No.: 1021257-02-2
M. Wt: 447.5 g/mol
InChI Key: SJVSXLPGAKFQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a structurally complex molecule featuring a pyrazolo[3,4-d]pyrimidine core, a 4-fluorophenylpiperazine moiety, and a pyrazine-2-carboxamide group connected via an ethyl chain. Pyrazolo[3,4-d]pyrimidine derivatives are well-documented in medicinal chemistry for their kinase inhibitory properties, often targeting enzymes such as JAK or PI3K . The pyrazine-2-carboxamide substituent may enhance solubility or modulate binding specificity compared to simpler alkyl or aryl groups.

Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN9O/c23-16-1-3-17(4-2-16)30-9-11-31(12-10-30)20-18-13-29-32(21(18)28-15-27-20)8-7-26-22(33)19-14-24-5-6-25-19/h1-6,13-15H,7-12H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSXLPGAKFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H26FN5O\text{C}_{22}\text{H}_{26}\text{F}\text{N}_{5}\text{O}

It contains a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a pyrazine-2-carboxamide functional group, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing piperazine have been shown to interact with various biological targets, including kinases involved in cell proliferation and survival pathways. A study demonstrated that a related compound exhibited cytostatic activity across multiple cancer cell lines, achieving a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cells at a concentration of 10 μM .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds incorporating this structure have been evaluated for their potential in treating neurological disorders. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these receptors.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. Modifications to the piperazine ring and the introduction of various substituents on the pyrazolo[3,4-d]pyrimidine core have been shown to significantly influence potency and selectivity. For example, variations in the alkyl chain length attached to the piperazine can affect solubility and bioavailability .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. For example, a derivative similar to our compound showed promising results with GI values ranging from 40% to 86% against colorectal carcinoma and breast cancer cell lines .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in vivo. These studies indicated that compounds with a similar structure could reduce tumor growth significantly when administered at therapeutic doses.

Data Tables

Compound Cell Line GI Value (%) Concentration (μM)
Compound AHOP-9286.2810
Compound BHCT-11640.8710
Compound CSK-BR-346.1410

Comparison with Similar Compounds

Key Structural Features and Analogues

Compound Name / Example Core Structure Key Substituents Notable Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine - 4-Fluorophenylpiperazine
- Pyrazine-2-carboxamide (ethyl-linked)
Enhanced solubility from pyrazine; fluorophenyl may improve receptor affinity.
Example 53 () Pyrazolo[3,4-d]pyrimidine - 3-(3-Fluorophenyl)-4-oxochromen-2-yl
- 2-Fluoro-N-isopropylbenzamide
Chromenone moiety introduces planar aromaticity; isopropyl group may reduce solubility.
Example 28 () Pyrazolo[3,4-d]pyrimidine - 4-(Dimethylamino)
- 5-Fluoro-3-(3-fluorophenyl)chromenone
Dimethylamino group enhances basicity; fluorophenyl chromenone could affect metabolic stability.
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide () Piperazine - 4-Chlorophenyl
- Pyrimidin-2-yl
Chlorophenyl vs. fluorophenyl: differing electronic effects; pyrimidine vs. pyrazine in solubility.

Structural Insights :

  • The 4-fluorophenylpiperazine group is structurally analogous to the 3-fluorophenyl chromenone in Example 53 (), but the fluorophenylpiperazine may confer better CNS penetration due to reduced polarity .
  • Compared to the dimethylamino-substituted pyrazolo[3,4-d]pyrimidine in Example 28 (), the target compound lacks a basic amine, which could alter pharmacokinetic properties such as plasma protein binding .

Pharmacological and Physicochemical Properties

Hypothetical Comparisons Based on Substituent Effects

  • Lipophilicity: The pyrazine-2-carboxamide in the target compound likely reduces logP compared to chromenone-containing analogues (–2), enhancing aqueous solubility .
  • Receptor Binding : Fluorophenylpiperazine may offer stronger σ-receptor affinity than chlorophenyl () due to fluorine’s electronegativity and smaller size .
  • Metabolic Stability : The ethyl linker between pyrazolo[3,4-d]pyrimidine and pyrazine-2-carboxamide could mitigate oxidative metabolism compared to methyl groups in .

Q & A

Q. What are the critical steps in synthesizing N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide?

Methodological Answer: The synthesis involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

Nucleophilic substitution to introduce the 4-fluorophenylpiperazine moiety (reaction conditions: DMF, 80°C, 12 hours) .

Coupling reactions (e.g., amide bond formation) using EDCI/HOBt or PyBOP to attach the pyrazine-2-carboxamide group .

Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR spectroscopy : Analyze aromatic proton signals (δ 8.80–7.85 ppm for pyrazine and pyrimidine rings) and carbonyl carbons (δ 165–167 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1620 cm⁻¹, NH at ~3250 cm⁻¹) .

Q. What solvent systems and reaction temperatures maximize yield during synthesis?

Methodological Answer: Optimization data from analogous compounds suggest:

ParameterOptimal ConditionYield Impact
SolventDMF or DMSOMaximizes solubility of intermediates
Temperature80–100°CBalances reaction rate and decomposition
Reaction Time12–24 hoursEnsures completion of multi-step substitutions

Advanced Research Questions

Q. How can structural modifications enhance binding affinity to target enzymes (e.g., kinases)?

Methodological Answer:

  • Rational Design : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve π-π stacking .
  • SAR Studies : Test analogs with varying piperazine substituents (e.g., morpholine vs. pyridinyl) to assess steric and electronic effects .
  • Binding Assays : Use surface plasmon resonance (SPR) to measure KD values (e.g., SPR chip functionalized with kinase domain) .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization : Compare results under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Purity Validation : Re-test compounds with HPLC purity >99% to exclude impurity-driven artifacts .
  • Cellular vs. Enzymatic Assays : Distinguish membrane permeability effects (e.g., use PAMPA for permeability screening) .

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME or MetaCore to predict CYP450 metabolism sites .
  • MD Simulations : Analyze solvent-accessible surfaces of the pyrazine ring to identify oxidation-prone regions .
  • Experimental Validation : Correlate with microsomal stability assays (e.g., t½ in human liver microsomes) .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions .
    • Oxidative stress (3% H₂O₂, 25°C) .
  • Analytical Monitoring : Track degradation products via UPLC-MS/MS and assign structures using MS² fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Reactant of Route 2
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.